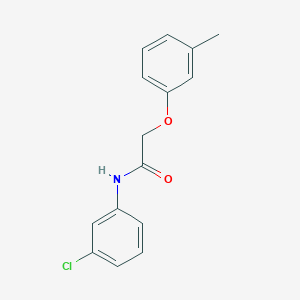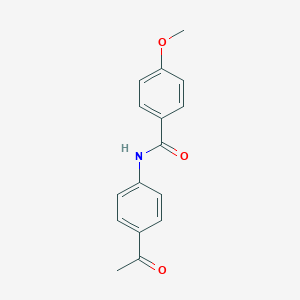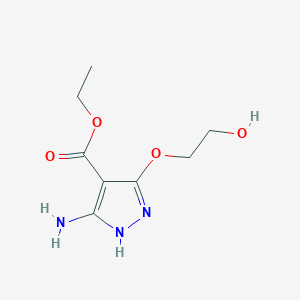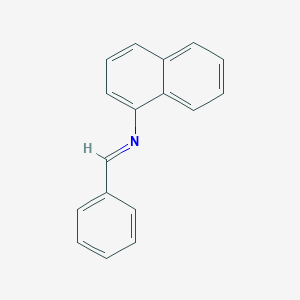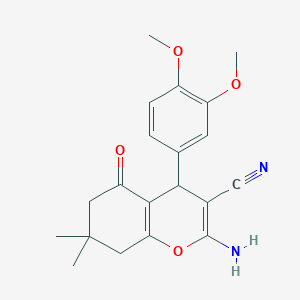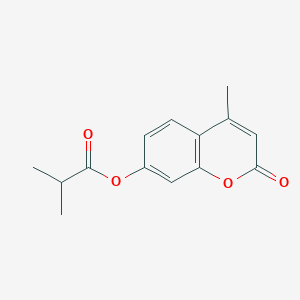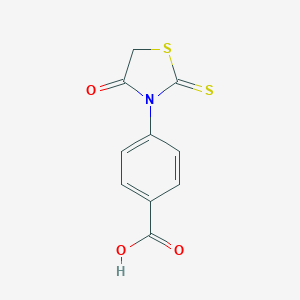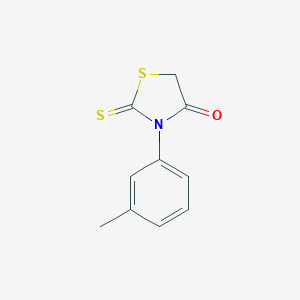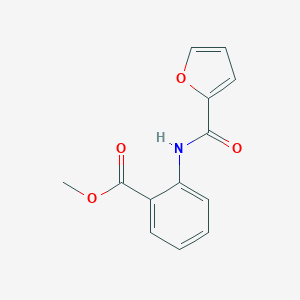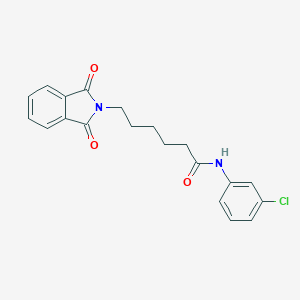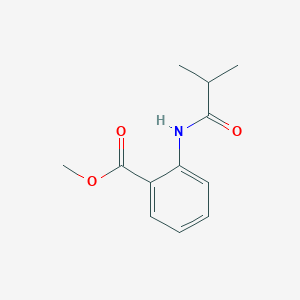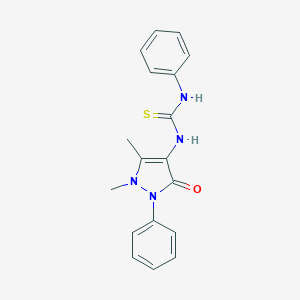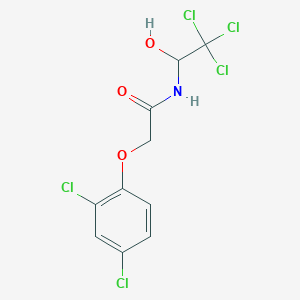
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as Triclopyr, is a synthetic compound that is widely used as a herbicide. It belongs to the class of pyridine carboxylic acids and is commonly used to control woody plants and broadleaf weeds in forestry, agricultural, and urban settings.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide works by mimicking the natural plant hormone auxin, which regulates plant growth and development. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is structurally similar to auxin and can bind to the same receptors in plants. Once inside the plant, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide disrupts normal auxin signaling, leading to abnormal growth and eventually death of the plant.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants, particularly broadleaf species. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is rapidly metabolized in plants and animals, and its breakdown products are not considered to be toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also highly effective at controlling certain plant species, making it a useful tool for studying plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has some limitations. It can be toxic to some non-target plants, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide research. One area of interest is the development of new formulations that can improve its effectiveness and reduce non-target toxicity. Another area of interest is the study of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide's effects on soil microbiota and ecosystem processes. Additionally, there is a need for more research on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide's antimicrobial properties and its potential use as an alternative to traditional antibiotics.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be synthesized through a multistep process starting from 3,5-dichloro-4-hydroxybenzoic acid. The first step involves the conversion of the acid to its methyl ester, followed by the reaction with 2,2,2-trichloroethanol to form the corresponding ester. The final step involves the reaction of the ester with 2-amino-2-methyl-1-propanol to yield 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been extensively studied for its herbicidal properties. It is commonly used to control invasive plant species, such as kudzu, blackberry, and poison ivy. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used to manage forests, particularly in the control of hardwoods that compete with conifers. In addition to its herbicidal properties, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have antimicrobial activity against certain bacterial strains.
Propiedades
Número CAS |
2000-39-7 |
|---|---|
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
Fórmula molecular |
C10H8Cl5NO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H8Cl5NO3/c11-5-1-2-7(6(12)3-5)19-4-8(17)16-9(18)10(13,14)15/h1-3,9,18H,4H2,(H,16,17) |
Clave InChI |
UEPNVEGEUUKYJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(C(Cl)(Cl)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(C(Cl)(Cl)Cl)O |
Otros números CAS |
2000-39-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




